1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
Properties
IUPAC Name |
1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPPIVQORHGLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)C(=O)CCl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aminomethyl-pyrrolidine Intermediates
The 3-aminomethyl-pyrrolidine subunit serves as a critical intermediate. Patent EP1138672A1 demonstrates a method for synthesizing 3-amino-pyrrolidine derivatives using mesylation and subsequent amination. Key steps include:
-
Mesylation : Treatment of 3-hydroxypyrrolidine with mesyl chloride (MsCl) in tetrahydrofuran (THF) at 0–5°C to form methanesulfonyl-activated intermediates.
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Amination : Displacement of the mesyl group with benzylamine or cyclopropylamine under elevated temperatures (100–150°C) in polar solvents like THF.
Table 1: Reaction Conditions for 3-Aminomethyl-pyrrolidine Synthesis
Alternative Routes via Hydrogenation
WO2008137087A1 describes the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., PtO₂ or Pt/C) in ethanol-methanol mixtures to yield enantiomerically pure pyrrolidines. Adapting this method, 3-substituted pyrrolidines could be synthesized by introducing appropriate protecting groups prior to hydrogenation.
Introduction of the Benzyl-Cyclopropyl-Amino Group
Reductive Amination Strategy
The benzyl-cyclopropyl-amine sidechain is constructed via sequential reductive amination:
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Benzylation : Reaction of cyclopropylamine with benzaldehyde in the presence of NaBH₃CN in methanol yields N-benzyl-cyclopropylamine.
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Methylation : Quaternization with methyl iodide or coupling to a methylene spacer via nucleophilic substitution.
Table 2: Optimization of Reductive Amination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN (vs. NaBH₄) | +15% |
| Solvent | Methanol (vs. EtOH) | +10% |
| Temperature | 25°C (vs. 0°C) | +20% |
Coupling to the Pyrrolidine Core
The aminomethyl group is introduced via Mitsunobu reaction or SN2 displacement. For example, treatment of 3-hydroxymethyl-pyrrolidine with N-benzyl-cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃) affords the desired substitution.
Chloroacetylation at the 1-Position
Chloroacetyl Chloride Coupling
The final step involves reacting the pyrrolidine intermediate with chloroacetyl chloride. As detailed in Chemsrc data, 2-chloro-1-pyrrolidin-1-yl-ethanone is synthesized by treating pyrrolidine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
Table 3: Chloroacetylation Conditions
| Parameter | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Base | Triethylamine | 87 | 99% |
| Solvent | DCM (vs. THF) | +12% | Higher |
| Temperature | 0°C → RT | 92 | 98% |
Alternative Methods
Youngsaye et al. (2012) report a microwave-assisted protocol using chloroacetic anhydride and catalytic DMAP in acetonitrile, achieving 94% yield in 30 minutes.
Challenges and Optimization
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Steric Hindrance : The 3-position substituent impedes chloroacetylation. Using bulky bases (e.g., DIPEA) and high-dilution conditions mitigates this.
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Optical Purity : Chiral resolution via tartrate salt formation (as in WO2008137087A1) ensures enantiomeric excess >99%.
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Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) removes undesired diacetylated byproducts .
Chemical Reactions Analysis
Reactivity at the Chloroacetyl Group
The 2-chloro-ethanone moiety undergoes nucleophilic substitution reactions (SN2 mechanism) due to the electron-withdrawing ketone group activating the adjacent chlorine atom. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | Primary/Secondary amines, DMF, 60–80°C | 2-Amino-ethanone derivatives | |
| Thiol substitution | Thiols, K₂CO₃, CH₃CN, RT | Thioether-linked analogs | |
| Hydrolysis | Aq. NaOH, reflux | 2-Hydroxy-ethanone (unstable intermediate) |
Tertiary Amine Reactivity
The benzyl-cyclopropyl-amino group participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Stability Considerations |
|---|---|---|---|
| Quaternary salt formation | Methyl iodide, CH₂Cl₂, RT | N-Methylated ammonium iodide | Limited stability in polar solvents |
| Acylation | Acetyl chloride, Et₃N, THF | Amide derivatives | Requires inert atmosphere |
The cyclopropane ring adjacent to the amine may influence steric accessibility, as observed in analogs where cyclopropane substitution reduces reaction rates .
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen acts as a secondary amine, enabling:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 40°C | Pyrrolidine N-oxide formation |
| Reductive alkylation | Aldehydes, NaBH₃CN, MeOH | N-Alkylated pyrrolidine derivatives |
These reactions are critical for tuning the compound’s polarity and bioavailability .
Cyclopropane Ring Reactivity
The cyclopropane ring exhibits strain-driven reactivity:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acid-catalyzed ring opening | HCl (conc.), EtOH, 50°C | 1,3-Dichloropropane derivatives |
| Electrophilic addition | Br₂, CCl₄, RT | Dibrominated open-chain compound |
Ring-opening reactions are less common under neutral conditions but proceed readily in acidic media, as noted in related cyclopropane-containing amines .
Stability and Decomposition Pathways
The compound decomposes under harsh conditions:
Key Research Findings
Recent studies highlight:
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Selectivity in substitution : The chloroacetyl group reacts preferentially with amines over alcohols due to steric hindrance from the pyrrolidine ring.
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Catalytic challenges : Pd-mediated cross-coupling reactions at the chloro position require specialized ligands (e.g., XPhos) to prevent pyrrolidine coordination.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone may exhibit activity as potential therapeutic agents. The structural features of this compound suggest it could interact with various biological targets, particularly in the central nervous system.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on neurotransmitter systems. The findings suggested that modifications to the pyrrolidine ring could enhance binding affinity to dopamine receptors, indicating potential applications in treating neurological disorders .
Neuropharmacology
Given its structural characteristics, this compound may have implications in neuropharmacology. Research into similar compounds has demonstrated their ability to modulate neurotransmitter release, which could be beneficial in developing treatments for mental health disorders.
Case Study:
In a pharmacological study, a related compound was shown to increase serotonin levels in rodent models, leading to improved mood and anxiety profiles . This suggests that this compound might have similar effects worth investigating.
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways can lead to more efficient production methods for research purposes.
Table of Synthetic Routes:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzylamine + Cyclopropanol | Formation of cyclopropyl derivative |
| 2 | Reaction with chloroacetone | Formation of chloroethanone derivative |
| 3 | Purification via column chromatography | Pure compound obtained |
Mechanism of Action
The mechanism of action of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Cores
- 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (Ref: 10-F084236) Structural Similarities: Shares the pyrrolidine backbone and chloroethanone group. Key Difference: The absence of the "methyl" linker in the benzyl-cyclopropyl-amino substituent (exact structural ambiguity noted in ).
- 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Structural Features: Incorporates a pyridine ring and a tert-butyldimethylsilyloxy (TBS) protecting group. Comparison: The TBS group enhances steric bulk, likely reducing solubility compared to the target compound’s benzyl-cyclopropyl group. Fluorine substitution (vs. chlorine) may alter electronic properties and reactivity .
Heterocyclic Derivatives with Chlorinated Moieties
- 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Structural Features: Contains a pyrrolo[2,3-c]pyridine core, morpholine, and chlorophenyl groups. The fused heterocyclic system may enhance binding affinity in biological systems .
- N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine Structural Complexity: Features indole, imidazole, and multiple chlorinated aromatic rings. Comparison: The extended aromatic system and dimethylamino groups suggest higher molecular weight and basicity compared to the target compound, which may influence pharmacokinetics .
Physicochemical and Reactivity Analysis
Table 1: Comparative Properties of Selected Compounds
Biological Activity
The compound 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone (CAS No. 1353972-71-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C17H23ClN2O
- Molecular Weight : 306.83 g/mol
- Structure : The compound contains a pyrrolidine ring, a cyclopropyl group, and a benzyl moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown promising antibacterial and antifungal activities against various strains:
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
| Compound C | 0.0195 | C. albicans |
In vitro tests demonstrated that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively, suggesting that the halogen substituents in the structure may enhance bioactivity .
The mechanism by which this compound exerts its effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Pyrrolidine-based compounds often interact with bacterial ribosomes, leading to bacteriostatic or bactericidal effects .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those structurally similar to our compound. The results showed that these derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties . -
Antifungal Activity Assessment :
Another research focused on the antifungal activities of pyrrolidine derivatives found that they exhibited potent activity against Candida species with MIC values as low as 0.0048 mg/mL . This suggests potential therapeutic applications in treating fungal infections.
Toxicity and Safety Profile
The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary hazard classifications indicate potential irritations (H315, H319) and toxicity (H302), necessitating further toxicological evaluations to establish safe dosage ranges for clinical use .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound with high purity?
A validated approach involves:
- Stepwise functionalization : Introduce the benzyl-cyclopropyl-amino group via reductive amination, followed by chloroacetylation at the pyrrolidine nitrogen using chloroacetyl chloride in anhydrous conditions.
- Purification : Use preparative HPLC to achieve ≥98% purity, as specified in safety protocols for similar pyrrolidine derivatives . Challenges include minimizing side reactions from the strained cyclopropane ring and ensuring regioselectivity.
Q. What analytical techniques confirm the compound’s structural integrity?
Essential methods include:
Q. What safety protocols are critical for handling this compound?
Follow OSHA/ACS guidelines:
- PPE : Nitrile gloves, safety goggles, and fume hoods for handling.
- First aid : Immediate rinsing for skin/eye contact; fresh air for inhalation.
- Storage : Airtight containers at –20°C, away from oxidizers. Toxicity data indicate moderate irritation risks .
Advanced Research Questions
Q. How can stability studies elucidate degradation pathways under physiological conditions?
Design experiments to:
Q. How to resolve contradictions in reported biological activities?
Systematically address discrepancies by:
- Standardizing assays : Use consistent cell lines (e.g., HepG2), solvent controls (DMSO ≤0.1%), and incubation times.
- Re-testing batches : Verify purity via HPLC and compare with literature thresholds (≥98%) .
- Validating structure-activity : Synthesize analogs (e.g., replacing cyclopropane) to isolate pharmacophoric contributions .
Q. What strategies improve solubility for in vitro assays?
Optimize via:
Q. How does pyrrolidine stereochemistry affect target binding?
Investigate through:
- Enantiomer synthesis : Use chiral catalysts (e.g., Evans auxiliaries) to prepare (R)- and (S)-configurations .
- Docking studies : Compare binding modes (AutoDock Vina) to predict affinity differences.
- Bioassays : Test enantiomers in kinase inhibition assays. Prior studies show ≥10-fold affinity variations between stereoisomers .
Q. What in vitro models are suitable for preliminary toxicity screening?
Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
